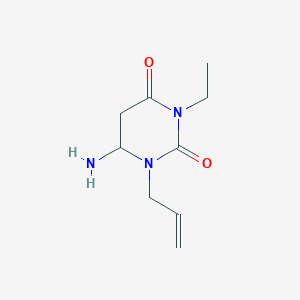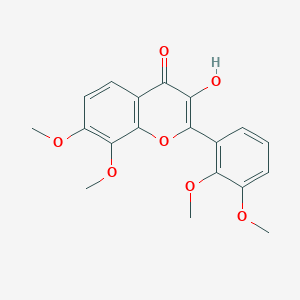![molecular formula C11H13FN2 B14779216 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14779216.png)
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspiroheptane core
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves several steps. One common method includes the reaction of 4-fluoroaniline with a suitable spirocyclic precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an alkylating agent. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the spirocyclic structure .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
1-(4-Fluorophenyl)-2,6-diazaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: It has been studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
1-Azaspiro[3.3]heptane: Similar in structure but lacks the fluorophenyl group, leading to different chemical and biological properties.
2-Oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, resulting in distinct reactivity and applications.
Spiro[3.3]heptane derivatives:
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a diazaspiroheptane core, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C11H13FN2 |
|---|---|
Molecular Weight |
192.23 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H13FN2/c12-9-3-1-8(2-4-9)10-11(7-14-10)5-13-6-11/h1-4,10,13-14H,5-7H2 |
InChI Key |
FUWPUWZMRPYSNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


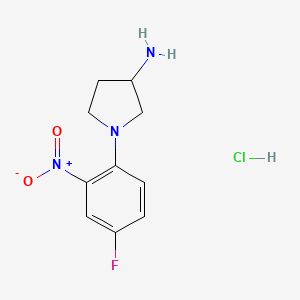
![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)
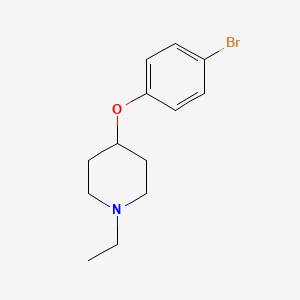
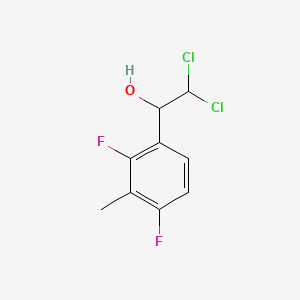
![tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14779155.png)
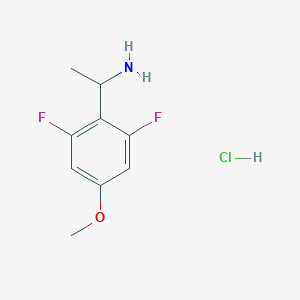
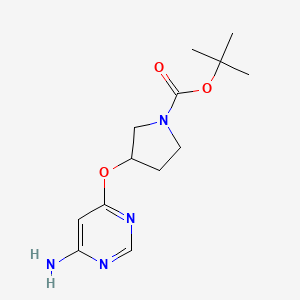
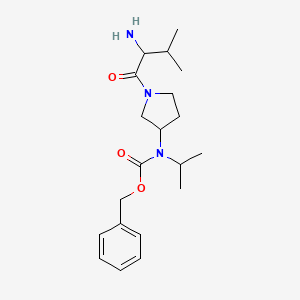
![3-[4-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14779183.png)
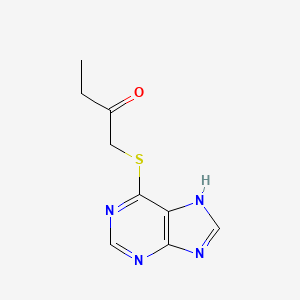
![tert-butyl N-[2-[(4-cyanophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14779188.png)
